CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC0524299
Molecular Formula: C22H29ClN2O4S
Molecular Weight: 453.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C22H29ClN2O4S | 
|---|---|
| Molecular Weight | 453.0 g/mol | 
| IUPAC Name | 1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | 
| Standard InChI | InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | 
| Standard InChI Key | YRSBLSHMKVQWHP-UHFFFAOYSA-N | 
| SMILES | CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | 
| Canonical SMILES | CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | 
| Appearance | Solid powder | 
Introduction
Chemical and Structural Profile
Molecular Architecture
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide belongs to the diarylsulfonylurea class, characterized by a central benzenesulfonamide scaffold substituted at the 3-position with a 2-hydroxypropan-2-yl group. The N-terminal carbamoyl linkage connects to a 4-chloro-2,6-diisopropylphenyl moiety, introducing steric bulk and chloroaromatic electron-withdrawing effects.
Table 1: Key Chemical Properties
| Property | Value | 
|---|---|
| CAS Number | 210825-31-3 | 
| Molecular Formula | C₂₂H₂₉ClN₂O₄S | 
| Molecular Weight | 452.99 g/mol | 
| Density | 1.06 g/cm³ (Predicted) | 
| Lipophilicity (LogP) | 4.2 (Estimated) | 
| Aqueous Solubility | <1 mg/mL (25°C) | 
The chloro and isopropyl groups enhance hydrophobic interactions with biological membranes, while the sulfonamide and carbamoyl functionalities enable hydrogen bonding with enzymatic targets .
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step sequence involving:
- 
Sulfonation of 3-(2-hydroxypropan-2-yl)benzene to install the sulfonamide group.
 - 
Carbamoylation via reaction of 4-chloro-2,6-diisopropylphenyl isocyanate with the sulfonamide intermediate.
 - 
Purification through crystallization or chromatographic methods to achieve >95% purity .
 
Pharmacological Activity
IL-1β Processing Inhibition
CP-424,174 demonstrates reversible inhibition of ATP-induced IL-1β maturation in human monocytes, reducing extracellular 17-kDa IL-1β levels by 30-fold at 1 μM concentrations . This occurs without affecting pro-IL-1β synthesis or the release of IL-6, TNFα, or IL-1RA, indicating pathway specificity .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | 
|---|---|
| IC50 (IL-1β Processing) | 210 nM | 
| Plasma Protein Binding | 89% (Mouse Model) | 
| Oral Bioavailability | 62% (C57BL/6 Mice) | 
| Half-life (t₁/₂) | 4.7 Hours | 
Mechanistic Insights
Target Engagement Dynamics
Molecular docking simulations position CP-424,174 within the NLRP3 NACHT domain ATP-binding pocket (ΔG = -8.3 kcal/mol), sterically hindering nucleotide-driven conformational changes required for inflammasome oligomerization . The 2-hydroxypropan-2-yl group forms hydrogen bonds with Arg578 and Glu581, while the chloroaromatic moiety engages in π-π stacking with Tyr636 .
Cellular Selectivity Profiling
Transcriptomic analysis of CP-424,174-treated monocytes reveals:
- 
98% suppression of IL1B mRNA translation
 - 
No significant modulation of NF-κB or MAPK pathways
 
Therapeutic Applications
Preclinical Disease Models
In murine collagen-induced arthritis:
- 
50 mg/kg/day oral dosing reduced joint swelling by 68%
 - 
Synovial IL-1β levels decreased from 452 pg/mL to 89 pg/mL
 
Clinical Translation Challenges
Despite favorable preclinical data, CP-424,174 faces developmental hurdles:
- 
pH-dependent solubility limiting formulation options
 - 
CYP3A4-mediated metabolism requiring pharmacokinetic optimization
 - 
Potential for off-target kinase inhibition at >10 μM concentrations
 
Future Research Directions
Structural Optimization
Lead optimization efforts focus on:
- 
Replacing the chloro group with trifluoromethyl to enhance metabolic stability
 - 
Introducing polar substituents to improve aqueous solubility
 
Combination Therapies
Synergistic effects observed with:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume